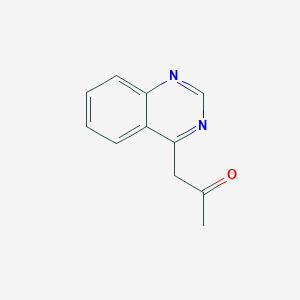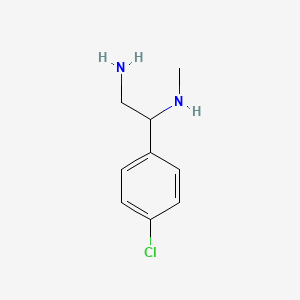![molecular formula C19H18ClF3N2O3 B12125954 N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12125954.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluorométhyl)phényl]-7,7-diméthyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoléine-4-carboxamide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau quinoléine substitué par un groupe phényle chloro-trifluorométhyle et un groupe carboxamide, ce qui en fait un sujet d'intérêt en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2-chloro-5-(trifluorométhyl)phényl]-7,7-diméthyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoléine-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau quinoléine par une réaction de cyclisation. Ceci est suivi par l'introduction du groupe phényle chloro-trifluorométhyle par une réaction de substitution aromatique nucléophile. L'étape finale implique la formation du groupe carboxamide par une réaction de couplage d'amide, souvent en utilisant des réactifs comme les carbodiimides ou des agents de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé impliquerait probablement des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs haute pression pour les étapes de cyclisation, de systèmes automatisés pour l'ajout précis de réactifs et de techniques de purification avancées comme la recristallisation ou la chromatographie pour garantir que le produit final répond aux normes de qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-chloro-5-(trifluorométhyl)phényl]-7,7-diméthyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoléine-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions oxydantes fortes, conduisant potentiellement à la formation d'oxydes de N-quinoléine.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools ou en amines.
Substitution : Le groupe chloro sur le cycle phényle peut être substitué par des nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : Nucléophiles comme l'azoture de sodium (NaN₃) ou la thiourée dans des solvants polaires.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes de N-quinoléine, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est étudié pour son potentiel en tant que bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, N-[2-chloro-5-(trifluorométhyl)phényl]-7,7-diméthyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoléine-4-carboxamide est exploré pour son potentiel en tant que molécule biologiquement active. Ses caractéristiques structurelles suggèrent qu'il pourrait interagir avec des cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En médecine, ce composé est étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à interagir avec des cibles moléculaires spécifiques pourrait le rendre utile dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles qu'une haute stabilité thermique ou des caractéristiques électroniques spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-[2-chloro-5-(trifluorométhyl)phényl]-7,7-diméthyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoléine-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de leur activité. Les voies exactes impliquées dépendent de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-chloro-5-(trifluorométhyl)phényl]-2-fluorobenzamide
- N-[2-chloro-5-(trifluorométhyl)phényl]-2-thiophènesulfonamide
- N-[2-chloro-5-(trifluorométhyl)phényl]-acétamide
Unicité
Comparé à ces composés similaires, N-[2-chloro-5-(trifluorométhyl)phényl]-7,7-diméthyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoléine-4-carboxamide se démarque par son noyau quinoléine unique et la présence à la fois d'un groupe phényle chloro-trifluorométhyle et d'un groupe carboxamide. Cette combinaison de caractéristiques structurelles confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C19H18ClF3N2O3 |
|---|---|
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-18(2)7-13-16(14(26)8-18)10(6-15(27)24-13)17(28)25-12-5-9(19(21,22)23)3-4-11(12)20/h3-5,10H,6-8H2,1-2H3,(H,24,27)(H,25,28) |
Clé InChI |
JROXTAZDTVBLCH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12125886.png)

![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)
![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)
![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)



![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)

